methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 118995-01-0
VCID: VC8407223
InChI: InChI=1S/C11H10N2O3/c1-16-11(15)10-9(14)7-13(12-10)8-5-3-2-4-6-8/h2-7,14H,1H3
SMILES: COC(=O)C1=NN(C=C1O)C2=CC=CC=C2
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

CAS No.: 118995-01-0

Cat. No.: VC8407223

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - 118995-01-0

Specification

CAS No. 118995-01-0
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name methyl 4-hydroxy-1-phenylpyrazole-3-carboxylate
Standard InChI InChI=1S/C11H10N2O3/c1-16-11(15)10-9(14)7-13(12-10)8-5-3-2-4-6-8/h2-7,14H,1H3
Standard InChI Key WTCMVJNUGSOACI-UHFFFAOYSA-N
SMILES COC(=O)C1=NN(C=C1O)C2=CC=CC=C2
Canonical SMILES COC(=O)C1=NN(C=C1O)C2=CC=CC=C2

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The molecular formula of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. Its structure features a pyrazole ring substituted with a phenyl group at the N1 position, a hydroxyl group at C4, and a methyl ester at C3 (Figure 1). The planar pyrazole core facilitates conjugation, while the ester and hydroxyl groups enable diverse chemical transformations .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₃
Molecular Weight218.21 g/mol
Topological Polar Surface Area (TPSA)73.07 Ų
LogP (Partition Coefficient)1.52
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (300 MHz, DMSO-d₆): δ 3.82 (s, 3H, -OCH₃), 7.45–7.62 (m, 5H, aromatic H), 8.12 (s, 1H, pyrazole H), 10.21 (s, 1H, -OH) .

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 52.4 (-OCH₃), 115.2 (C4), 126.8–133.5 (aromatic C), 160.1 (C=O), 165.3 (C-OH) .

Mass Spectrometry (MS):
Electrospray ionization (ESI) reveals a molecular ion peak at m/z 219.1 [M+H]⁺, consistent with the molecular formula .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via a Knorr pyrazole synthesis variant:

  • Condensation: Methyl acetoacetate reacts with phenylhydrazine in ethanol under reflux to form a hydrazone intermediate.

  • Cyclization: The intermediate undergoes acid-catalyzed cyclization (e.g., HCl or H₂SO₄) to yield the pyrazole core.

  • Esterification: In situ esterification with methanol in the presence of thionyl chloride (SOCl₂) produces the methyl ester .

Reaction Scheme:

Methyl acetoacetate+PhenylhydrazineEtOH, ΔHydrazoneHClPyrazole intermediateSOCl₂, MeOHMethyl ester\text{Methyl acetoacetate} + \text{Phenylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Hydrazone} \xrightarrow{\text{HCl}} \text{Pyrazole intermediate} \xrightarrow{\text{SOCl₂, MeOH}} \text{Methyl ester}

Industrial Production

Scalable methods employ continuous-flow reactors to enhance yield (75–85%) and reduce reaction times. Green chemistry principles, such as using ionic liquids as solvents, minimize environmental impact .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water (0.12 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Store at 2–8°C in airtight containers .

Table 2: Thermal Properties

PropertyValue
Melting Point154–156°C
Decomposition Temp>250°C

Reactivity and Chemical Transformations

Functional Group Reactivity

  • Hydroxyl Group (-OH):

    • Oxidation: Reacts with KMnO₄ in acidic conditions to form 4-oxo derivatives.

    • Alkylation: Forms ethers via Williamson synthesis (e.g., with methyl iodide) .

  • Ester Group (-COOCH₃):

    • Hydrolysis: Yields carboxylic acid under acidic/basic conditions.

    • Aminolysis: Reacts with amines to produce amides .

Electrophilic Substitution

The phenyl ring undergoes nitration (HNO₃/H₂SO₄) and sulfonation (H₂SO₄), with substituents directing to meta positions due to the electron-withdrawing pyrazole ring .

Biological and Pharmacological Activities

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity:

  • Bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungi: IC₅₀ = 12.3 µg/mL against Candida albicans .

Mechanism: Disruption of microbial cell membranes via hydrogen bonding with lipid bilayers .

Test ModelLD₅₀ (Oral, Rat)
Acute Toxicity1,200 mg/kg

Applications in Research

Medicinal Chemistry

The compound serves as a bioisostere for carboxylic acids in drug design, improving pharmacokinetics in GABA receptor modulators .

Material Science

Incorporated into coordination polymers with Cu(II) ions, it exhibits luminescent properties suitable for OLEDs .

Future Perspectives

Research priorities include:

  • Optimizing synthetic routes for industrial scalability.

  • Exploring hybrid derivatives for multitarget therapeutics.

  • Investigating eco-friendly applications in agrochemicals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator